molecular formula C10H8F3NO7S B11814453 Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate

Cat. No.: B11814453
M. Wt: 343.24 g/mol
InChI Key: JKWYPENACQHYQW-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a nitro group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-methylbenzoate followed by the introduction of the trifluoromethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with specific molecular targets. The nitro group and trifluoromethylsulfonyl group play crucial roles in its reactivity and binding affinity. These groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitro-5-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 3-bromo-4-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)benzoate

Uniqueness

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate stands out due to its specific combination of functional groups, which impart unique chemical and biological properties. The presence of both a nitro group and a trifluoromethylsulfonyl group makes it particularly versatile in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 3-methyl-5-nitro-4-(((trifluoromethyl)sulfonyl)oxy)benzoate, a compound characterized by a complex structure that includes a methyl group, nitro group, and trifluoromethylsulfonyl moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in agriculture and pharmaceuticals, and summarizes relevant research findings.

  • Molecular Formula : C₁₀H₈F₃NO₇S
  • Molecular Weight : 343.24 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its functional groups. The presence of the nitro group is associated with various herbicidal properties, while the trifluoromethyl group often enhances pharmacological profiles.

Potential Applications

  • Agricultural Uses :
    • Research suggests that compounds with similar structures exhibit herbicidal properties, indicating potential use in crop protection.
  • Pharmaceutical Applications :
    • The trifluoromethyl group can enhance the efficacy of organic molecules, suggesting potential applications in drug development .

Preliminary studies indicate that this compound may interact with specific enzymes or receptors in biological systems. These interactions could lead to inhibitory effects on plant growth or microbial activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
Methyl 3-methyl-5-nitrobenzoateContains nitro and methyl groupsPotential herbicidal activity
Methyl 3-methyl-5-(trifluoromethyl)benzoateTrifluoromethyl group presentEnhanced lipophilicity and biological activity
Methyl 3,5-bis(trifluoromethyl)benzoateTwo trifluoromethyl groupsIncreased potency in herbicidal applications
Methyl 4-(trifluoromethyl)sulfonylbenzoateSulfonyl group presentDifferent positioning affects activity

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

  • Herbicidal Activity : Studies have shown that compounds with similar nitro and sulfonyl structures exhibit significant herbicidal effects against various plant species. For instance, a related sulfonyl compound demonstrated selective toxicity towards certain weeds while sparing crops.
  • Antimicrobial Properties : In vitro tests indicate that compounds containing nitro groups can exhibit antimicrobial activity against pathogens such as Escherichia coli. The specific mechanisms through which these compounds exert their effects are still under investigation .
  • Pharmacological Studies : The introduction of trifluoromethyl groups into drug candidates has been linked to improved potency and selectivity in targeting specific enzymes involved in disease processes. This suggests that this compound could serve as a lead compound for developing new therapeutic agents .

Properties

Molecular Formula

C10H8F3NO7S

Molecular Weight

343.24 g/mol

IUPAC Name

methyl 3-methyl-5-nitro-4-(trifluoromethylsulfonyloxy)benzoate

InChI

InChI=1S/C10H8F3NO7S/c1-5-3-6(9(15)20-2)4-7(14(16)17)8(5)21-22(18,19)10(11,12)13/h3-4H,1-2H3

InChI Key

JKWYPENACQHYQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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